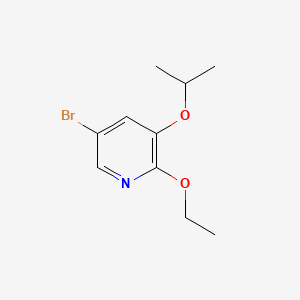

5-Bromo-2-ethoxy-3-isopropoxypyridine

Description

5-Bromo-2-ethoxy-3-isopropoxypyridine is a substituted pyridine derivative featuring a bromine atom at position 5, an ethoxy group at position 2, and an isopropoxy group at position 3. This compound belongs to a class of halogenated pyridines, which are widely utilized as intermediates in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

5-bromo-2-ethoxy-3-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-4-13-10-9(14-7(2)3)5-8(11)6-12-10/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSKOYGIUJSXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-3-isopropoxypyridine typically involves the bromination of 2-ethoxy-3-isopropoxypyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-3-isopropoxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: The ethoxy and isopropoxy groups can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical.

Major Products

Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.

Scientific Research Applications

5-Bromo-2-ethoxy-3-isopropoxypyridine has several applications in scientific research:

Biology: It can be used in the development of bioactive compounds for studying biological pathways and mechanisms.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-3-isopropoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. The bromine atom, being a good leaving group, allows for various substitution and coupling reactions. The ethoxy and isopropoxy groups can influence the compound’s reactivity and stability by providing steric and electronic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations in Brominated Pyridines

The compound’s closest analogs differ primarily in the type and position of alkoxy or halogen substituents:

- 5-Bromo-2-ethoxy-3-methoxypyridine (CAS 1241752-31-7) : This analog replaces the isopropoxy group with a smaller methoxy group at position 3. The reduced steric hindrance of methoxy may enhance solubility in polar solvents compared to the bulkier isopropoxy variant. However, the isopropoxy group in the target compound could improve lipophilicity, favoring organic phase partitioning .

Functional Group Impact on Reactivity

- Boronic Acid Derivatives (e.g., (5-Bromo-2-ethoxypyridin-3-yl)boronic acid, CAS 871332-98-8) : The addition of a boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. This highlights the target’s limitation in metal-catalyzed reactions unless further functionalized .

- Chlorinated Analogs (e.g., 5-Chloro-6-isopropoxypyridine-3-boronic acid, CAS 1150114-69-4) : Chlorine’s smaller atomic radius compared to bromine may lead to faster reaction kinetics in substitution reactions, though bromine’s higher leaving-group ability is often preferred in aromatic chemistry .

Data Table: Key Attributes of 5-Bromo-2-ethoxy-3-isopropoxypyridine and Analogs

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Key Applications/Properties |

|---|---|---|---|---|

| This compound | Not specified | Br (5), EtO (2), iPrO (3) | C₁₀H₁₄BrNO₂ | Intermediate; moderate lipophilicity |

| 5-Bromo-2-ethoxy-3-methoxypyridine | 1241752-31-7 | Br (5), EtO (2), MeO (3) | C₈H₁₀BrNO₂ | Higher solubility in polar solvents |

| (5-Bromo-2-ethoxypyridin-3-yl)boronic acid | 871332-98-8 | Br (5), EtO (2), B(OH)₂ (3) | C₇H₉BBrNO₃ | Suzuki coupling precursor |

| 5-Bromo-3-iodopyridin-2-ol | Not specified | Br (5), I (3), OH (2) | C₅H₃BrINO | Nucleophilic substitution substrate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.